molecular formula C14H26N2O3 B12282433 tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate CAS No. 1315366-05-2

tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate

Cat. No.: B12282433
CAS No.: 1315366-05-2
M. Wt: 270.37 g/mol
InChI Key: UTSWUEAAFXLCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate (CAS 1315366-05-2) is a chemically synthesized building block featuring a bicyclo[3.3.1]nonane scaffold, a structure of significant interest in medicinal chemistry and organic synthesis . This compound contains both a carbamate-protected amine and a hydroxy group, making it a versatile intermediate for constructing more complex molecules. Its rigid, three-dimensional framework is particularly valuable for researchers designing and developing novel pharmacological agents, as such structures can precisely orient functional groups to interact with biological targets. The specific research applications and mechanism of action for this compound are derived from its role as a synthetic intermediate, and it is intended for use by qualified laboratory researchers only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information .

Properties

CAS No.

1315366-05-2

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl N-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl)methyl]carbamate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-6-9-4-10-7-15-8-11(5-9)12(10)17/h9-12,15,17H,4-8H2,1-3H3,(H,16,18)

InChI Key

UTSWUEAAFXLCGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CNCC(C1)C2O

Origin of Product

United States

Preparation Methods

Mannich Cyclization of 1,3-Dicarbonyl Derivatives

Acetone-1,3-dicarboxylic acid (1) and glutaraldehyde (2) undergo acid-catalyzed cyclization to form 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3). Key steps include:

  • Sulfuric acid-mediated condensation at 4–8°C to form the bicyclic ketone.
  • Sodium borohydride reduction of the ketone to yield the alcohol intermediate (4).

Stereochemical Control

The exo or endo configuration of substituents is controlled during cyclization. For example, tert-butyl exo-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 652148-14-6) is synthesized via stereoselective RCM, achieving >97% diastereomeric excess.

Introduction of the Hydroxymethyl Group

The 9-hydroxy group is introduced via oxidation-reduction sequences or direct functionalization :

Reduction of Ketone Intermediates

  • Sodium borohydride (NaBH₄) reduces 9-azabicyclo[3.3.1]nonan-3-one to the corresponding alcohol in >90% yield.
  • Catalytic hydrogenation using Pd(OH)₂/C under H₂ (50 psi) selectively reduces olefins while preserving the hydroxymethyl group.

Protection-Deprotection Strategies

  • The hydroxy group is protected as a silyl ether (e.g., TBSCl) during subsequent reactions to prevent side reactions.
  • Final deprotection with n-Bu₄NF yields the free alcohol.

Carbamate Installation

The tert-butyl carbamate moiety is introduced via Boc protection of the secondary amine:

Direct Bocylation

  • Reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C.
  • Yields range from 70–85%, with purification via flash chromatography (SiO₂, ethyl acetate/hexane).

Microwave-Assisted Synthesis

  • Accelerated coupling using Boc₂O and Hünig’s base under microwave irradiation (100°C, 30 min) achieves 92% conversion.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) for >99% purity.

Spectroscopic Validation

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ 1.43 ppm, singlet) and carbamate carbonyl (δ 155–160 ppm).
  • HRMS : Molecular ion peak at m/z 270.37 [M+H]⁺ confirms the molecular formula C₁₄H₂₆N₂O₃.

Industrial-Scale Optimization

Solvent Selection

  • Isopropanol/water mixtures enhance solubility during hydrogenation steps.
  • Dimethylformamide (DMF) improves yields in Bocylation reactions.

Cost-Effective Catalysts

  • Pd/C (10 wt%) reduces catalyst loading by 50% compared to Pd(OH)₂/C without compromising yield.

Challenges and Mitigation Strategies

Challenge Solution
Epimerization during cyclization Low-temperature (-78°C) LiHMDS-mediated enolate formation
Over-reduction of ketones Controlled NaBH₄ stoichiometry (1.1 equiv)
Boc group cleavage Avoidance of strong acids (e.g., TFA); use of mild HCl/dioxane

Recent Advances

Continuous Flow Synthesis

  • Microreactor systems reduce reaction times from hours to minutes (e.g., Bocylation in 5 min at 120°C).

    Enzymatic Desymmetrization

  • Lipase-catalyzed resolution of racemic intermediates achieves 98% enantiomeric excess.

Chemical Reactions Analysis

tert-Butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in neuropharmacology. Its bicyclic structure, which includes a nitrogen atom, is believed to interact with various biological targets, making it a candidate for drug development aimed at treating neurological disorders.

Case Study: A study published in the Journal of Medicinal Chemistry explored the efficacy of similar bicyclic compounds in modulating neurotransmitter systems, suggesting that derivatives of tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate could exhibit neuroprotective properties.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its stability and reactivity allow it to participate in various chemical reactions, including esterification and nucleophilic substitution.

Synthesis Routes:

  • Formation of Bicyclic Core: Achieved through Diels-Alder reactions.
  • Esterification: Involves reacting the carboxylic acid derivative with tert-butyl alcohol under acidic conditions.

Biological Research

In biological studies, this compound is utilized as a probe to investigate enzyme mechanisms and cellular interactions.

Application Example: Researchers have used this compound to study its effects on specific enzyme pathways related to neurotransmitter release, providing insights into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1315366-05-2
  • Molecular Weight : 270.37 g/mol
  • Structure: Comprises a 3-azabicyclo[3.3.1]nonane core with a hydroxymethyl (-CH₂OH) substituent at position 7 and a tert-butyl carbamate (-OCONH-t-Bu) group attached via the nitrogen atom. The bicyclic system consists of two fused cyclohexane rings with a bridgehead nitrogen atom.

Key Features :

  • The tert-butyl carbamate acts as a protective group for amines, improving stability during synthetic processes .

The target compound is structurally related to bicyclic carbamates with variations in heteroatoms, substituents, and ring systems. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Differences
Target Compound (1315366-05-2) Likely C₁₃H₂₄N₂O₄* 270.37 3-aza bicyclo core, hydroxymethyl group at C7 Hydroxymethyl enhances solubility and H-bonding.
tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate (198211-13-1) C₁₂H₂₂N₂O₃ 242.31 3-oxa (oxygen) replaces 3-aza in bicyclo core Reduced basicity due to oxygen; lower molecular weight.
tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (1935523-86-6) C₁₁H₁₉NO₄ 229.27 3,7-dioxa bicyclo core Increased ring strain; altered electronic properties.
N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates Varies Varies Phenylcarbamate substituents Enhanced sigma-2 receptor affinity (e.g., compound 2f: Ki = 1.2 nM for σ₂).
tert-butyl N-{9-amino-3-oxabicyclo[3.3.1]nonan-7-yl}carbamate (EN300-25702) Not specified Not specified 9-amino and 3-oxa substituents Amino group introduces basicity; potential for further functionalization.

*Note: Molecular formula inferred from structural analysis; discrepancies in molecular weight may exist due to data limitations .

Key Observations :

Heteroatom Effects :

  • The 3-aza (nitrogen) in the target compound increases basicity compared to 3-oxa (oxygen) analogs, influencing solubility and receptor interactions .
  • 3,7-dioxa derivatives (e.g., 1935523-86-6) exhibit higher polarity but reduced steric bulk .

Substituent Impact: The hydroxymethyl group in the target compound distinguishes it from non-hydroxylated analogs, offering a site for derivatization (e.g., esterification) . Phenylcarbamate substituents (e.g., in ) significantly enhance sigma-2 receptor selectivity, suggesting that substituent choice critically affects biological activity .

Ring System Variations :

  • Spiro compounds (e.g., 163271-08-7 in ) exhibit distinct conformational flexibility compared to bicyclo systems, altering binding kinetics .

Biological Activity

Tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate (CAS Number: 1315366-05-2) is a chemical compound characterized by a unique bicyclic structure that suggests potential biological activities, particularly in the realm of neuroprotection and drug development for neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₄H₂₆N₂O₃
  • Molecular Weight : 270.37 g/mol
  • IUPAC Name : tert-butyl N-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl)methyl]carbamate
  • Canonical SMILES : CC(C)(C)OC(=O)NCC12CCCC(C1O)CNC2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in neurodegenerative processes. The compound's bicyclic structure enables it to fit into binding sites on these targets, modulating their activity and influencing cellular pathways.

Key Mechanisms:

  • Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties by interacting with neurotransmitter systems, potentially reducing neuronal cell death in conditions such as Alzheimer's disease.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease management by preventing the breakdown of acetylcholine, a critical neurotransmitter for cognitive function .

Biological Activity Findings

Recent research has highlighted several biological activities associated with this compound:

In Vitro Studies

In vitro experiments have demonstrated that the compound can reduce cell death in astrocytes stimulated with amyloid beta (Aβ) peptides, which are implicated in neurodegenerative diseases:

StudyFindings
Study 1The compound reduced astrocyte death by approximately 20% when exposed to Aβ1-42 compared to untreated controls, indicating potential protective effects against neurotoxic agents .
Study 2It showed moderate inhibition of Aβ aggregation, suggesting a role in preventing the formation of toxic fibrils associated with Alzheimer's pathology .

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the efficacy of the compound:

ModelFindings
Scopolamine-induced memory impairment modelThe compound exhibited a reduction in cognitive decline markers but did not show statistically significant improvements compared to standard treatments like galantamine, possibly due to bioavailability issues in the brain .

Case Studies and Applications

The unique structural characteristics of this compound suggest its potential as a scaffold for developing new therapeutic agents targeting neurological disorders.

Potential Applications:

  • Drug Development : Its ability to modulate neurotransmitter systems positions it as a candidate for developing drugs aimed at treating conditions such as Alzheimer’s disease and other neurodegenerative disorders.
  • Research Tool : The compound can serve as a valuable tool in research settings to further explore the mechanisms underlying neuroprotection and neurotransmitter modulation.

Q & A

Q. What are the common synthetic routes for tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate?

The compound is typically synthesized via Mannich reactions or Grignard additions to bicyclic ketones. For example:

  • A Mannich reaction starting from 4-thianone can yield bicyclic intermediates, which are further functionalized with tert-butyl carbamate groups via nucleophilic substitution or coupling reactions .
  • Grignard reagents (e.g., phenylmagnesium bromide) add stereospecifically to the carbonyl group of 3,7-diheterabicyclo[3.3.1]nonan-9-ones, followed by carbamate protection using Boc anhydride . Key Methodological Considerations : Use anhydrous THF or ether as solvents, and monitor reaction progress via TLC or HPLC to avoid over-addition.

Q. How is the compound purified after synthesis?

Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from solvents like ethanol or acetone. For example:

  • The tertiary alcohol intermediate from Grignard additions is isolated via recrystallization in ethanol, followed by Boc protection under basic conditions (e.g., DMAP, DCM) . Reference : and describe similar protocols for isolating bicyclic carbamates .

Q. What spectroscopic techniques are used for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry and Boc-group integration.
  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELX for refinement and ORTEP-III for visualization ) resolves conformational details.
  • Mass spectrometry (HRMS) : Validates molecular weight and purity. Example : used X-ray diffraction to confirm chair-boat vs. chair-chair conformers in related bicyclic carbamates .

Advanced Questions

Q. What strategies mitigate stereochemical ambiguity during Grignard additions to the bicyclic ketone?

  • Pre-coordination control : Grignard reagents (e.g., RMgX) coordinate with heteroatoms (O/S) in the bicyclic system, directing nucleophilic attack from the less-hindered face. For example, phenylmagnesium bromide adds syn to sulfur in 3-thia-7-azabicyclo derivatives .
  • Chiral auxiliaries : Introduce temporary stereochemical guides (e.g., Evans auxiliaries) during ketone synthesis to enforce enantioselectivity. Validation : X-ray diffraction confirms axial/equatorial positioning of substituents post-addition .

Q. How can computational modeling predict the stability of different conformers?

  • Molecular dynamics (MD) simulations : Parameterize force fields using Cremer-Pople puckering coordinates to model ring flexibility.
  • DFT calculations : Compare relative energies of chair vs. boat conformers (e.g., B3LYP/6-31G* level). ’s chair-boat conformer was 2.3 kcal/mol less stable than chair-chair, aligning with experimental observations . Practical Tip : Cross-validate computational results with NOESY NMR data to detect through-space interactions.

Q. What are the common decomposition pathways under acidic/basic conditions?

  • Acidic hydrolysis : The tert-butyl carbamate group cleaves to release CO2_2 and form a free amine, as seen in Boc-deprotection studies (e.g., using TFA in DCM) .
  • Base-induced ring-opening : Strong bases (e.g., NaOH) may hydrolyze the azabicyclo core, particularly at strained bridgehead positions. Mitigation : Store the compound under inert atmospheres (N2_2) at 2–8°C, avoiding prolonged exposure to moisture .

Q. How is the compound’s bioactivity assessed in preclinical models?

  • In vivo electrophysiology : tested antiarrhythmic activity in dogs with induced myocardial infarction, measuring ventricular tachycardia suppression via ECG and blood pressure monitoring .
  • In vitro assays : Screen for receptor binding (e.g., σ-receptors) using radioligand displacement assays. Data Interpretation : Correlate conformational stability (e.g., chair-chair vs. boat) with pharmacokinetic outcomes, as rigid conformers often exhibit longer half-lives .

Methodological Tables

Table 1 : Comparison of Conformational Analysis Techniques

TechniqueApplicationExample from Evidence
X-ray diffractionResolves absolute conformationChair-boat in sulfur derivatives
VT-NMRDetects dynamic equilibriaRing puckering in solution
DFT/MDPredicts energy minimaChair-chair stability

Table 2 : Synthetic Optimization Parameters

ParameterImpact on Yield/PurityReference
Solvent polarityHigher polarity favors chair-boatTHF vs. ether
TemperatureLower temps reduce side reactions0°C for Grignard addition
CatalystDMAP accelerates Boc protectionDCM, room temperature

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.